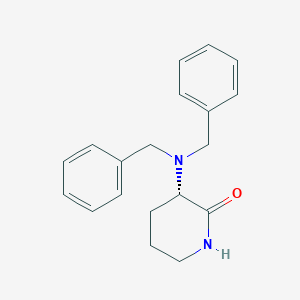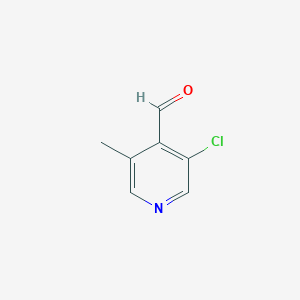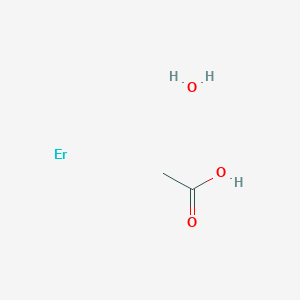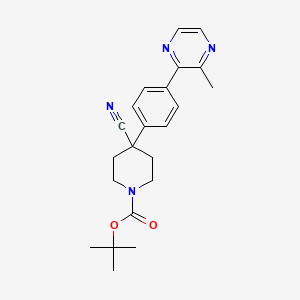
4-(m-Nitrophenyl)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(m-Nitrophenyl)-2-butanone, also known as p-nitrophenylacetone, is a chemical compound that has been widely used in scientific research. This compound is a yellow crystalline powder that is soluble in alcohol, ether, and benzene. It is commonly used as a reagent in organic chemistry and biochemistry experiments due to its unique properties.
Applications De Recherche Scientifique
Flow Regimes and Mass Transfer in Micro-Reactors : Plouffe, Roberge, and Macchi (2016) investigated the flow regimes and mass transfer rates in micro-reactors using the two-phase alkaline hydrolysis of 4-nitrophenyl acetate. This research is relevant for understanding the efficiency of micro-reactors in chemical processing and synthesis (Plouffe, Roberge, & Macchi, 2016).
Polymerization Research : Thamizharasi, Gnanasundaram, and Balasubramanian (1999) explored the copolymerization of 4-Nitrophenyl acrylate with methyl methacrylate, providing insights into the synthesis and characterization of novel polymers. This research is significant for the development of new materials with potential applications in various industries (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).
Esterase Enzyme Studies : Looze, Deimling, and Ronai (1985) studied the effects of various solvents, including 2-butanone, on the hydrolysis of 4-nitrophenyl acetate by mouse esterase 6A. This research contributes to the understanding of enzyme kinetics and inhibitor effects (Looze, Deimling, & Ronai, 1985).
Cancer Research : Desai, Chang, and Amin (1996) synthesized 4-ipomeanol analogs, including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to study their effects as chemopreventive agents against lung cancer in mice. This research is crucial for developing new strategies to combat lung cancer (Desai, Chang, & Amin, 1996).
Propriétés
IUPAC Name |
(3S)-3-(dibenzylamino)piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19-18(12-7-13-20-19)21(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,20,22)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOIOBURBIATQ-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C(=O)NC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(dibenzylamino)piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)

![N-{2-[7-(CyclohexylMethyl)-1,6-dihydro-2H-indeno[5,4-b]-furan-8-yl]ethyl}acetaMide](/img/no-structure.png)

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)


![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
